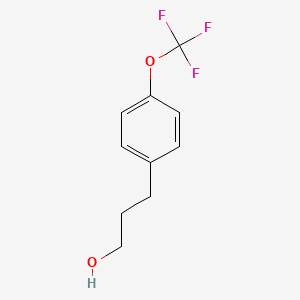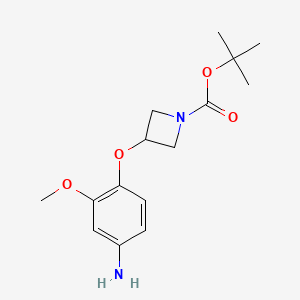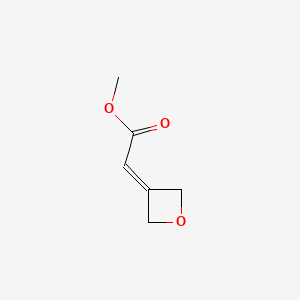
Methyl 2-(oxetan-3-ylidene)acetate
Descripción general
Descripción
Methyl 2-(oxetan-3-ylidene)acetate is an organic compound with the molecular formula C6H8O3. It features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Methyl 2-(oxetan-3-ylidene)acetate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing bioactive molecules, including potential drug candidates.
Materials Science: It is employed in the development of novel materials with unique properties, such as polymers and coatings.
Synthetic Chemistry: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
It is known that this compound is used in the synthesis of new heterocyclic amino acid derivatives . These derivatives can interact with various biological targets depending on their structure and functional groups.
Mode of Action
The mode of action of Methyl 2-(oxetan-3-ylidene)acetate involves its use as a precursor in the synthesis of new heterocyclic amino acid derivatives . The compound is involved in the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This leads to the formation of target functionalised 3-substituted 3-(acetoxymethyl)azetidines and 3-substituted 3-(acetoxymethyl)oxetane compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the synthesis of new heterocyclic amino acid derivatives . These derivatives can be involved in various biochemical pathways depending on their structure and functional groups.
Result of Action
The molecular and cellular effects of the action of this compound are related to its role in the synthesis of new heterocyclic amino acid derivatives . These derivatives can have various molecular and cellular effects depending on their structure and functional groups.
Safety and Hazards
Methyl 2-(oxetan-3-ylidene)acetate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Direcciones Futuras
The future directions of Methyl 2-(oxetan-3-ylidene)acetate involve its use in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(oxetan-3-ylidene)acetate plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic amino acid derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it has been used in aza-Michael addition reactions with NH-heterocycles to yield functionalized 3-substituted 3-(acetoxymethyl)oxetane compounds . These interactions are crucial for the synthesis of novel compounds with potential biological activities.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of heterocyclic amino acid derivatives, which can impact cellular functions
Molecular Mechanism
The molecular mechanism of this compound involves its participation in aza-Michael addition reactions and other biochemical processes. It acts as a substrate for enzymes that catalyze the formation of heterocyclic compounds. The compound’s structure allows it to interact with various biomolecules, facilitating the formation of complex molecular structures
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can be used to synthesize stable heterocyclic compounds, which suggests that it maintains its activity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, it may facilitate the synthesis of beneficial heterocyclic compounds without causing adverse effects. At higher dosages, there may be potential toxic or adverse effects, although specific studies on dosage effects are limited . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that lead to the synthesis of heterocyclic amino acid derivatives. It interacts with enzymes and cofactors that facilitate these biochemical reactions . The compound’s role in these pathways is essential for understanding its impact on metabolic flux and metabolite levels, which can have significant implications for cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation within specific cellular compartments . Understanding these processes is crucial for elucidating its role in cellular functions and potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors influence its activity and function within the cell
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(oxetan-3-ylidene)acetate can be synthesized through the Horner–Wadsworth–Emmons reaction. The starting material, oxetan-3-one, reacts with methyl-2-(dimethoxyphosphoryl)acetate to yield this compound with a 73% yield . The reaction is typically catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(oxetan-3-ylidene)acetate undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized oxetane derivatives.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of different products.
Common Reagents and Conditions
Aza-Michael Addition: Common reagents include NH-heterocycles such as azetidine, pyrrolidine, and piperidine.
Ring-Opening Reactions: Reagents such as acids (e.g., HCl) or bases (e.g., NaOH) are used to facilitate the ring-opening process.
Major Products Formed
Aza-Michael Addition: The major products are functionalized oxetane derivatives, which can be further modified for various applications.
Ring-Opening Reactions: The products depend on the specific reagents and conditions used but generally include linear or branched compounds derived from the oxetane ring.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(azetidin-3-ylidene)acetate: Similar in structure but contains an azetidine ring instead of an oxetane ring.
Methyl 2-(pyrrolidin-3-ylidene)acetate: Contains a pyrrolidine ring, offering different reactivity and applications.
Uniqueness
Methyl 2-(oxetan-3-ylidene)acetate is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. The ring strain in oxetane makes it more reactive compared to its azetidine and pyrrolidine counterparts, allowing for a broader range of synthetic applications .
Propiedades
IUPAC Name |
methyl 2-(oxetan-3-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-8-6(7)2-5-3-9-4-5/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBZUQPHJXYCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1COC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676705 | |
| Record name | Methyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105665-34-6 | |
| Record name | Methyl (oxetan-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1105665-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Methyl 2-(oxetan-3-ylidene)acetate synthesized and what is its reactivity towards amines?
A1: The research article describes the synthesis of this compound through a Horner–Wadsworth–Emmons reaction []. This involves reacting (N-Boc)oxetan-3-one with a suitable phosphonate ester in the presence of a base like DBU. The resulting this compound demonstrates reactivity towards various (N-Boc-cycloaminyl)amines, undergoing aza-Michael addition. This reaction leads to the formation of 3-substituted 3-(acetoxymethyl)oxetane compounds, highlighting the compound's utility as a building block for synthesizing diverse oxetane derivatives [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
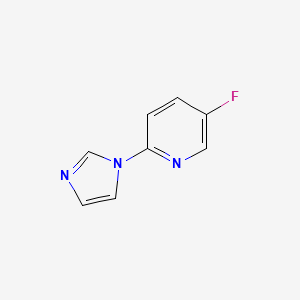
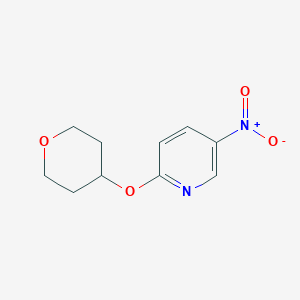
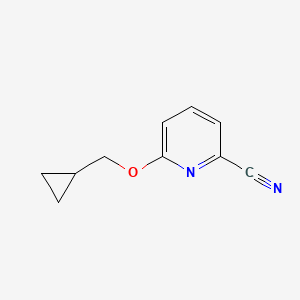
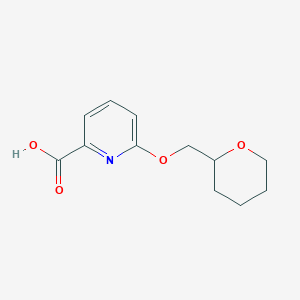
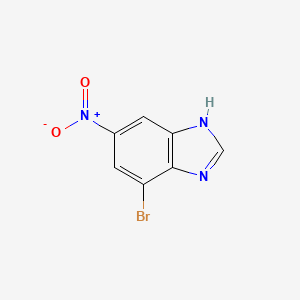

![N-[2-(4-isopropylphenoxy)ethyl]acetamide](/img/structure/B1394101.png)
![2-((e)-3-(5,5-Dimethyl-3-[(e)-3-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)-1-propenyl]-2-cyclohexen-1-ylidene)-1-propenyl)-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B1394103.png)
![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide](/img/structure/B1394107.png)
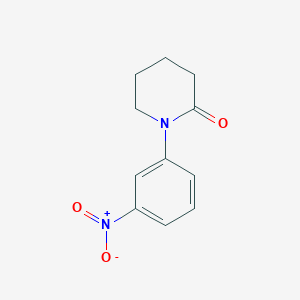
![3,3'-Tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(6-methoxybenzoic acid)](/img/structure/B1394109.png)
